(2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

Description

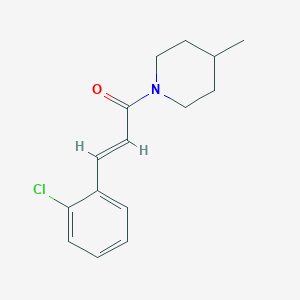

(2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 2-chlorophenyl group on the β-position and a 4-methylpiperidin-1-yl moiety on the α-position (Figure 1). Chalcones are widely studied for their biological activities, including anticancer, antifungal, and antiviral properties .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKNHFGRSBBNZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-methylpiperidin-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The activity of chalcones is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Activity Comparison of Selected Chalcones

Key Observations

Substituent Position and Electronic Effects: The target compound’s 2-chlorophenyl group (meta position on Ring B) may reduce activity compared to para-substituted analogues like 2j (4-fluoro, IC₅₀ = 4.70 µM) . Electron-withdrawing groups at para positions enhance potency by stabilizing the enone system. 4-Methylpiperidinyl (target) vs. 4-hydroxypiperidinyl (6f): Piperidine derivatives generally exhibit moderate activity, but hydroxyl groups (as in 6f) may improve solubility and hydrogen bonding .

Piperidine vs. Piperazine Moieties: Non-piperazine chalcones (e.g., Cardamonin) often show higher activity than piperazine-substituted analogues . The target’s piperidine group, being less polar than piperazine, may enhance lipophilicity but reduce target affinity.

Antifungal Activity :

- The 4-chlorophenyl group in Ev10 (MIC = 0.07 µg/mL) suggests that halogenation at para positions is critical for antifungal potency. The target’s 2-chloro substitution may be less effective .

Anticancer Potential: Compound 6f (IC₅₀ ~6–7 µM) shares the 4-methylpiperidinyl group with the target compound, indicating this moiety may contribute to antiproliferative effects. However, 6f’s additional methoxy and hydroxy groups likely enhance DNA intercalation .

Heterocyclic Variations :

- Pyrazine-based chalcones (Ev12) and thiophene derivatives (Ev13) highlight the role of heteroaromatic rings in modulating activity. The target’s piperidine ring may offer metabolic stability compared to these systems .

Biological Activity

(2E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a structure that facilitates interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.76 g/mol. The compound is characterized by a propenone backbone, a chlorophenyl group, and a piperidinyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN |

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | This compound |

| InChI Key | NCEWXWHANSLPTP-RMKNXTFCSA-N |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.

- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .

Anticancer Properties

Chalcones have been investigated for their anticancer effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes such as p53 and Bax . The cytotoxic effects observed in various hematological malignancies highlight the compound's potential as an anti-cancer agent.

Anti-inflammatory Effects

The anti-inflammatory activity of chalcones has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of inflammatory diseases .

Study on Anticancer Activity

In a recent study focusing on piperidine derivatives, it was found that this compound exhibited promising results against multiple cancer cell lines. The study utilized molecular docking simulations to predict binding affinities with target proteins involved in cancer progression . The results indicated that the compound could effectively bind to these targets, leading to reduced cell viability.

Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of various chalcone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant inhibitory effects on bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.